5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
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Mechanism of Action
The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Biochemical Analysis
Biochemical Properties
5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes including cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by this compound leads to the suppression of cell growth and the activation of apoptotic pathways. Additionally, this compound has been found to affect cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . By modulating these pathways, this compound can influence gene expression and cellular metabolism, ultimately impacting cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. This compound binds to the active site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . The inhibition of FGFR kinase activity by this compound results in the suppression of cell proliferation and induction of apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit FGFR signaling and suppress tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione or other metabolites . The metabolic flux of this compound can influence its bioavailability and efficacy, with alterations in metabolite levels affecting its inhibitory activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through endocytosis or passive diffusion, and it can interact with intracellular proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its localization to the cytoplasm can facilitate interactions with cytoplasmic proteins and enzymes involved in cellular signaling pathways .
Properties
IUPAC Name |
5-(2-azidoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c10-13-11-3-7(15)14-2-1-5-6(4-14)9(17)12-8(5)16/h5-6H,1-4H2,(H,12,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXOXFHXAMNBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.